molecular formula C14H15N3S B2838583 (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine CAS No. 1092292-65-3

(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine

Cat. No.: B2838583
CAS No.: 1092292-65-3
M. Wt: 257.36
InChI Key: MSXXRVCXMZMLOY-UHFFFAOYSA-N
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Description

(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine is a complex organic compound that features both imidazo[1,2-a]pyridine and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the alkylation of imidazo[1,2-a]pyridine with a thienylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Aminoimidazo[1,2-a]pyridine
  • N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine

Uniqueness

What sets (2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine apart from similar compounds is its unique combination of imidazo[1,2-a]pyridine and thienyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these groups .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-yl-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-8-17-11-12(16-14(17)5-1)6-7-15-10-13-4-3-9-18-13/h1-5,8-9,11,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXXRVCXMZMLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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